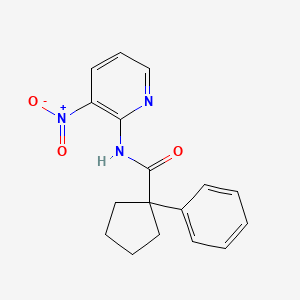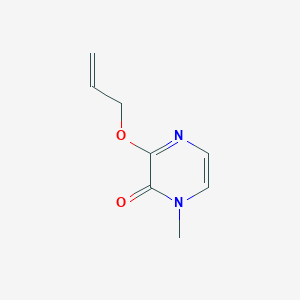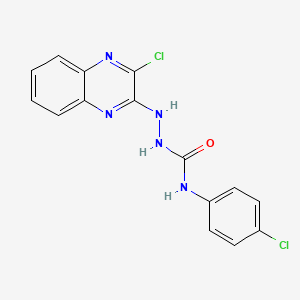
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It contains a nitropyridinyl group, a phenyl group, and a cyclopentane carboxamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been involved in reactions such as C–C bond cleavage and Buchwald–Hartwig arylamination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various analytical techniques. For example, its molecular weight could be determined through mass spectrometry .Aplicaciones Científicas De Investigación
PET Tracers for Serotonin 5-HT1A Receptors
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, analogs of WAY100635 and derivatives of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide, have been synthesized and identified as promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. These derivatives exhibit high brain uptake and slow brain clearance, making them valuable in positron emission tomography (PET) imaging (García et al., 2014).
Anticoccidial Activity
Nitropyridinecarboxamides, including this compound, have been studied for their potential as anticoccidial agents. These compounds have shown activity against Eimeria tenella, a causative agent of coccidiosis in poultry. The structural isomers of 5-nitronicotinamide, which is a potent anticoccidial agent, have been synthesized and evaluated for their efficacy (Morisawa, Kataoka, & Kitano, 1977).
Synthesis of N-(5-nitropyridin-2-yl) Carboxamides
The synthesis of N-(5-nitropyridin-2-yl) carboxamides, including this compound, has been investigated. This synthesis involves an oxidative nucleophilic substitution of hydrogen, demonstrating the versatility and potential for novel derivatives in various scientific applications (Amangasieva et al., 2018).
Synthesis for c-Met Inhibitors
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, structurally related to this compound, features in the synthesis of c-Met inhibitors. These inhibitors play a crucial role in targeted cancer therapies. The study highlights a synthetic route optimizing temperature and solvent use, crucial for the development of effective c-Met inhibitors (Chu et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, such as protein kinases . These enzymes play crucial roles in cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
It’s likely that it interacts with its targets through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of a group in an aromatic ring by a nucleophile, which could be a protein or enzyme in the body.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
Propiedades
IUPAC Name |
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZKSTXMPJJLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)


![(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl](/img/structure/B2357568.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)

![9-Phenylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2357574.png)

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)
![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)
![2-Cyclopropyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2357583.png)
![N,N-Diethylethanamine;5-(2-methylphenyl)-3-thia-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaene-4,8-dithione](/img/structure/B2357584.png)